Ingenol
Overview
Description
Ingenol is a naturally occurring diterpenoid compound found in the sap of the plant Euphorbia peplus. It is known for its unique structure and significant biological activities, including anticancer and anti-HIV properties . This compound is the flagstone member of the ingenane diterpenes, characterized by a highly oxygenated bicyclo[4.4.1]undecane ring system .
Mechanism of Action
Target of Action
Ingenol primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. PKC plays pivotal roles in the signaling pathways governing various physiological functions in cells, including cell proliferation, invasion, angiogenesis, apoptosis, autophagy, differentiation, and senescence . Another target identified is the mitochondrial carnitine-acylcarnitine translocase SLC25A20 .
Mode of Action
It is known to exert its effects as a modulator of eight PKC isoenzymes . This compound induces cell death—necrosis at higher concentrations and apoptosis at lower concentrations—depending on the concentration and type of cells studied . Furthermore, this compound triggers indirect proinflammatory effects by stimulating immune system components .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found that hydroxylation, oxygenation, sulfonation, and glucuronidation are the major metabolic pathways of this compound . These pathways are crucial for the metabolism and elimination of this compound from the body.
Pharmacokinetics
This compound demonstrates minimal systemic absorption when applied topically . Pharmacokinetic studies show no detectable blood concentrations of this compound or its metabolites following application, indicating a favorable safety profile .
Result of Action
This compound induces cell death in damaged skin cells, leading to the destruction of the lesion . It has demonstrated efficacy in treating actinic keratosis, psoriasis, and certain skin cancers by inducing cell death and anti-tumor effects . The cytotoxic effects of this compound in cancer cells and normal keratinocytes are caused by different molecular mechanisms, subsequent to changes in mitochondrial structure .
Action Environment
The action of this compound is influenced by the environment in which it is applied. It is used topically, and its effects are localized to the area of application . The effectiveness of this compound can be influenced by factors such as the condition of the skin, the presence of other substances, and the specific characteristics of the individual’s immune response.
Biochemical Analysis
Biochemical Properties
Ingenol interacts with various biomolecules, primarily through its role as an agonist for intracellular protein kinase C (PKC) . PKC is a family of protein kinases that play central roles in cellular functions such as cell differentiation, proliferation, apoptosis, motility, adhesion, invasion, and metastasis . This compound’s interaction with PKC is believed to be a key factor in its biochemical activity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inducing rapid cellular necrosis and a neutrophil-mediated form of antibody-dependent cellular cytotoxicity . These effects are particularly notable in the treatment of actinic keratosis, a condition characterized by rough spots caused by long-term sun exposure .
Molecular Mechanism
It is believed to involve primary necrosis followed by neutrophil-mediated inflammation and antibody-dependent cell death of residual disease cells . Additionally, this compound has been shown to be an effective activator of PKC-delta and PKC-delta translocation into nucleus and membranes .
Temporal Effects in Laboratory Settings
This compound’s effects over time in laboratory settings have been observed in several studies. For instance, this compound mebutate gel applied once-daily for two or three consecutive days has been shown to be significantly more effective than placebo at clearing actinic keratoses .
Dosage Effects in Animal Models
Phase 2 dose-escalation studies showed a dose–response effect with this compound, concluding that appropriate dosage of this compound mebutate on the trunk and extremities is 0.05% concentration gel on two consecutive days .
Metabolic Pathways
This compound is involved in several metabolic pathways. Hydroxylation, oxygenation, sulfonation, and glucuronidation were identified as the predominant metabolic pathways of this compound in rat .
Transport and Distribution
This compound mebutate, a derivative of this compound, has been shown to pass the stratum corneum barrier and penetrate to exert its pharmacological effects in the dermis and hypodermis .
Subcellular Localization
Given its role as an activator of PKC, it can be inferred that this compound likely localizes to the areas where PKC is found, which includes the cytosol and cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of ingenol is a complex process due to its intricate structure. One notable synthetic route involves a 14-step synthesis from (+)-3-carene . This synthesis includes key steps such as the de Mayo reaction, Wagner-Meerwein rearrangement, and ring-closing metathesis . The process requires precise control of reaction conditions to achieve the desired stereochemistry and functional group transformations.
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and low natural abundance. Current methods focus on optimizing synthetic routes to increase yield and efficiency. The development of scalable synthetic methodologies is crucial for the commercial production of this compound and its derivatives .
Chemical Reactions Analysis
Ingenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of less oxygenated derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides and ketones, while reduction can produce alcohols and alkanes.
Scientific Research Applications
Ingenol has a wide range of scientific research applications:
Comparison with Similar Compounds
Ingenol is unique among diterpenoids due to its highly oxygenated structure and trans-intrabridgehead stereochemistry . Similar compounds include:
Phorbol: Another diterpenoid with significant biological activity, known for its tumor-promoting properties.
Taxol: A diterpenoid used as an anticancer agent, known for its complex structure and challenging synthesis.
This compound’s unique structure and biological activities make it a valuable compound for scientific research and therapeutic applications.
Properties
IUPAC Name |
(1S,4S,5R,6R,9S,10R,12R,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-9-7-19-10(2)5-13-14(18(13,3)4)12(17(19)24)6-11(8-21)16(23)20(19,25)15(9)22/h6-7,10,12-16,21-23,25H,5,8H2,1-4H3/t10-,12+,13-,14+,15+,16-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBVPUXQAPLADL-POYOOMFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4O)C)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30220-46-3 | |
Record name | Ingenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030220463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-, (1aR,2S,5R,5aR,6S,8aS,9R,10aR)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INGENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC77UZI9G8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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